molecular formula C11H8ClN3S B11495369 3-(4-Chlorophenyl)-6-methylidene-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole

3-(4-Chlorophenyl)-6-methylidene-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole

Cat. No.: B11495369
M. Wt: 249.72 g/mol
InChI Key: MRFKSKZEOAAPJD-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-6-METHYLIDENE-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOLE is a heterocyclic compound that belongs to the class of triazolothiazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of a triazole ring fused with a thiazole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-6-METHYLIDENE-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) to yield the desired triazolothiazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-6-METHYLIDENE-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazolothiazole derivatives.

    Substitution: Formation of substituted triazolothiazole derivatives with various functional groups.

Scientific Research Applications

3-(4-CHLOROPHENYL)-6-METHYLIDENE-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-6-METHYLIDENE-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-CHLOROPHENYL)-6-METHYLIDENE-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOLE is unique due to its specific substitution pattern and the presence of both triazole and thiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H8ClN3S

Molecular Weight

249.72 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-methylidene-5H-[1,3]thiazolo[2,3-c][1,2,4]triazole

InChI

InChI=1S/C11H8ClN3S/c1-7-6-15-10(13-14-11(15)16-7)8-2-4-9(12)5-3-8/h2-5H,1,6H2

InChI Key

MRFKSKZEOAAPJD-UHFFFAOYSA-N

Canonical SMILES

C=C1CN2C(=NN=C2S1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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